6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol
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Overview
Description
6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound with a molecular formula of C14H19NO3. This compound features a benzo[d][1,3]dioxole core, which is a common structural motif in various bioactive molecules. The presence of the cyclopentyl and methylamino groups further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. The cyclopentyl and methylamino groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, especially at positions ortho to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound targets tubulin, a key protein in microtubule formation, thereby disrupting cell division and leading to cell death .
Comparison with Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have shown similar anticancer activity.
Benzo[d][1,3]dioxole substituted organoselenium compounds: These compounds also feature the benzo[d][1,3]dioxole motif and have been studied for their biological activities.
Uniqueness: 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-[[cyclopentyl(methyl)amino]methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C14H19NO3/c1-15(11-4-2-3-5-11)8-10-6-13-14(7-12(10)16)18-9-17-13/h6-7,11,16H,2-5,8-9H2,1H3 |
InChI Key |
DHOOMPBAHIAQNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1O)OCO2)C3CCCC3 |
Origin of Product |
United States |
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